molecular formula C22H14BrNO3 B3305508 4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide CAS No. 923233-39-0

4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Cat. No. B3305508
CAS RN: 923233-39-0
M. Wt: 420.3 g/mol
InChI Key: PUIAFIVGOPBDAF-UHFFFAOYSA-N
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Description

“4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” is a compound that belongs to the class of coumarins . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists . A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the melting point can be determined experimentally .

Future Directions

The future directions for the research on “4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” could involve further investigation into its biological and pharmacological properties. Given the wide range of activities exhibited by coumarin derivatives, this compound could potentially be explored for its therapeutic potential in various diseases .

properties

IUPAC Name

4-bromo-N-(4-oxo-2-phenylchromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNO3/c23-16-8-6-15(7-9-16)22(26)24-17-10-11-20-18(12-17)19(25)13-21(27-20)14-4-2-1-3-5-14/h1-13H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIAFIVGOPBDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199783
Record name 4-Bromo-N-(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923233-39-0
Record name 4-Bromo-N-(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923233-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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